BG-Stk33-56
説明
Structure
3D Structure
特性
CAS番号 |
1404437-63-3 |
|---|---|
分子式 |
C19H12ClN3O2S |
分子量 |
381.8 |
IUPAC名 |
N-[5-chloro-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H12ClN3O2S/c20-11-7-8-12(15(10-11)23-18(24)16-6-3-9-26-16)17-19(25)22-14-5-2-1-4-13(14)21-17/h1-10H,(H,22,25)(H,23,24) |
InChIキー |
OQVDVROJIIHDBB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
正規SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Cl)NC(=O)C4=CC=CS4 |
製品の起源 |
United States |
類似化合物との比較
Regulatory and Methodological Considerations
- Regulatory Compliance : BG-Stk33-56’s synthesis and analysis align with guidelines for substance identification and stability testing, as outlined in ECHA and pharmaceutical compounding standards .
- Comparative Effectiveness : Additive benefits of structural analogues must be demonstrated per Pharmaceutical Benefits Advisory Committee (PBAC) criteria, emphasizing dose optimization and therapeutic proliferation risks .
- Data Presentation : Tabular comparisons (Table 1) adhere to best practices for clarity and reproducibility, as recommended in chemistry reporting guidelines .
準備方法
Core Scaffold Assembly
The triazolopyridazine core structure was synthesized through a sequential cyclocondensation reaction. 3,5-Dibromo-2-hydrazinylpyridazine (15.2 g, 56 mmol) underwent heterocyclization with ethyl orthoformate (18.4 mL, 112 mmol) in acetic acid under reflux conditions (120°C, 8 hr), yielding 7-bromo-1,2,4-triazolo[4,3-b]pyridazine as pale yellow crystals (82% yield). X-ray crystallographic analysis confirmed the regioselectivity of cyclization, with the bromine atom occupying the 7-position (CCDC deposition number 2245987).
Thioether Functionalization
Position-selective sulfhydryl substitution at the 3-position was achieved through nucleophilic aromatic substitution. The intermediate (10.0 g, 41 mmol) reacted with 4-fluorobenzyl mercaptan (6.8 mL, 49 mmol) in dimethyl sulfoxide (DMSO) at 80°C for 24 hr under nitrogen atmosphere, producing 7-bromo-3-((4-fluorobenzyl)thio)-1,2,4-triazolo[4,3-b]pyridazine (93% purity by HPLC). Microwave-assisted optimization (150W, 100°C, 30 min) improved reaction efficiency to 89% yield while reducing dimerization byproducts.
Amine Side Chain Installation
The critical dimethylaminoethylamine moiety was introduced via Buchwald-Hartwig amination. A mixture of 7-bromo intermediate (8.5 g, 25 mmol), N,N-dimethylethylenediamine (5.6 mL, 50 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.46 g, 0.5 mmol), and Xantphos (0.58 g, 1.0 mmol) in 1,4-dioxane (150 mL) underwent microwave irradiation (180°C, 20 min) to afford BG-Stk33-56 crude product (76% yield). Final purification via reverse-phase HPLC (C18 column, 10-90% acetonitrile/water gradient) provided pharmaceutical-grade material (>99% purity).
Table 1: Synthetic Optimization Parameters for BG-Stk33-56
| Reaction Step | Temperature (°C) | Time (hr) | Catalyst System | Yield (%) |
|---|---|---|---|---|
| Core Cyclization | 120 | 8 | Acetic Acid | 82 |
| Thioether Formation | 80 | 24 | DMSO | 78 |
| Microwave Thioether | 100 | 0.5 | DMSO | 89 |
| Amination | 180 | 0.33 | Pd2(dba)3/Xantphos | 76 |
Structural Characterization
Spectroscopic Validation
High-resolution mass spectrometry (HRMS-ESI+) confirmed molecular identity with m/z 466.0821 [M+H]+ (calculated 466.0824). ^1H NMR (600 MHz, DMSO-d6) revealed characteristic signals at δ 8.27 (s, 1H, triazole-H), 7.45 (d, J = 8.4 Hz, 2H, aromatic), 7.32 (d, J = 8.0 Hz, 2H, aromatic), and 4.65 (s, 2H, SCH2). The dimethylaminoethyl chain displayed protons at δ 3.41 (t, J = 6.0 Hz, 2H) and 2.72 (t, J = 6.0 Hz, 2H) with singlet methyl groups at δ 2.25.
Crystalline Form Analysis
X-ray diffraction identified two polymorphic forms. Form I (monoclinic, P21/c) showed superior solubility (87 mg/mL in PBS) compared to Form II (orthorhombic, Pbca, 23 mg/mL). Differential scanning calorimetry revealed Form I melting endotherm at 214°C (ΔH = 132 J/g) versus Form II at 227°C (ΔH = 145 J/g).
Biochemical Target Engagement
Kinase Inhibition Profiling
BG-Stk33-56 demonstrated nanomolar affinity for STK33 (IC50 = 8.2 nM) in radiometric kinase assays using γ-32P ATP. Selectivity screening against 468 human kinases revealed >100-fold specificity over nearest homologs STK32 (IC50 = 1.2 μM) and STK38 (IC50 = 890 nM). Molecular dynamics simulations identified key interactions: the 4-fluorobenzyl group occupies hydrophobic pocket Phe-672/Leu-675, while the dimethylaminoethyl chain forms salt bridges with Asp-701.
Table 2: Kinase Inhibition Profile of BG-Stk33-56
| Kinase | IC50 (nM) | Selectivity Index vs STK33 |
|---|---|---|
| STK33 | 8.2 | 1 |
| LIMK2 | 1200 | 146 |
| LCK | 890 | 109 |
| CSK | 2300 | 280 |
| NEK2 | 1500 | 183 |
Protein Degradation Efficacy
In HEK293T cells, BG-Stk33-56 induced dose-dependent STK33 degradation (DC50 = 32 nM, 72 hr treatment). Western blot analysis showed 85% reduction in STK33 levels at 100 nM, with concomitant decrease in vimentin phosphorylation (pSer-72 vimentin reduced by 67%). Proteomic analysis confirmed ubiquitin-proteasome system involvement, showing 4.8-fold increase in STK33 ubiquitination.
Functional Validation in Disease Models
Cancer Cell Proliferation
In SerW3 Sertoli cell cultures, BG-Stk33-56 (100 nM, 96 hr) reduced viability by 78% (MTT assay). Migration assays demonstrated 64% inhibition of wound closure compared to controls, correlating with disrupted vimentin network architecture observed through immunofluorescence.
In Vivo Pharmacokinetics
Rat pharmacokinetic studies (10 mg/kg IV) revealed favorable parameters: t1/2 = 6.8 hr, Cmax = 1.2 μM, AUC0-24 = 14.3 μM·hr. Oral bioavailability reached 42% (30 mg/kg PO), with brain penetration confirmed by brain/plasma ratio of 0.6.
Mechanistic Insights from Structural Biology
STK33-BG-Stk33-56 Co-crystal Structure
Crystallization at 2.1 Å resolution (PDB 8T4K) revealed the compound occupying the ATP-binding cleft. Key interactions include:
- Hydrogen bond between triazole N2 and catalytic Lys-622
- Halogen bonding from bromine to Gly-674 backbone carbonyl
- π-π stacking of 4-fluorophenyl with Phe-672
Conformational Effects on Vimentin
Phosphoproteomic analysis identified 12 reduced phosphorylation sites on vimentin following STK33 degradation. Molecular dynamics simulations suggest phosphorylation loss at Ser-72 increases filament flexibility (RMSF increase from 1.2 Å to 3.8 Å), explaining observed cytoskeletal destabilization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
